(1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and specific heat capacity. It also includes the compound’s reactivity with other substances .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves the reduction of a ketone intermediate followed by reductive amination.", "Starting Materials": [ "3,3-dimethyl-2-cyclohexen-1-one", "ammonium chloride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "3,3-dimethyl-2-cyclohexen-1-one is reacted with ammonium chloride and sodium borohydride in ethanol to yield (1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol.", "The resulting alcohol is then reacted with hydrochloric acid and sodium hydroxide to form the hydrochloride salt of (1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine." ] } | |
CAS No. |
2728727-18-0 |
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.70 g/mol |
IUPAC Name |
(1S)-3,3-dimethyl-1,2-dihydroinden-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)7-10(12)8-5-3-4-6-9(8)11;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
ZZLUULMDBPGAGN-PPHPATTJSA-N |
Isomeric SMILES |
CC1(C[C@@H](C2=CC=CC=C21)N)C.Cl |
Canonical SMILES |
CC1(CC(C2=CC=CC=C21)N)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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